molecular formula C11H13NO4 B1297217 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid CAS No. 436087-14-8

3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid

货号: B1297217
CAS 编号: 436087-14-8
分子量: 223.22 g/mol
InChI 键: VOWKZYWNFALNAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid is an organic compound that features a benzodioxin ring structure

准备方法

The synthesis of 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with suitable carboxylic acid derivatives. One common method involves the use of N,N-dimethylformamide as a solvent and lithium hydride as a catalyst . The reaction conditions often require careful control of pH and temperature to ensure high yield and purity of the product.

化学反应分析

3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid can undergo various chemical reactions, including:

科学研究应用

Medicinal Chemistry Applications

One of the primary areas of application for 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid is in medicinal chemistry. The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective properties. A study highlighted its ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This suggests that it could serve as a lead compound for developing new neuroprotective drugs.

Antioxidant Activity

The antioxidant activity of this compound has been evaluated in vitro, demonstrating its capacity to scavenge free radicals effectively. Such properties are crucial for preventing oxidative stress-related damage in various diseases.

Biological Studies

In biological research, the compound has been utilized to investigate its effects on cellular signaling pathways.

Cell Proliferation and Apoptosis

Studies have shown that this compound can modulate cell proliferation and apoptosis in cancer cell lines. This modulation indicates potential applications in cancer therapy by targeting specific signaling pathways involved in tumor growth.

Material Science Applications

Beyond biological applications, this compound has implications in material science.

Polymer Development

The incorporation of this compound into polymer matrices has been explored to enhance the mechanical properties and thermal stability of the materials. Research shows that polymers modified with this compound exhibit improved resilience and durability, making them suitable for various industrial applications.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Neuroprotective Drug Development : A recent study investigated a series of analogs based on this compound for their effects on neuronal cell lines exposed to toxic agents. The results indicated significant reductions in cell death compared to controls.
  • Cancer Therapeutics : In vitro studies demonstrated that treatment with this compound led to decreased proliferation rates in several cancer cell lines while inducing apoptosis through caspase activation pathways.
  • Polymer Composites : Research focused on creating composite materials using this compound revealed enhanced mechanical properties when incorporated into a polycarbonate matrix, indicating its utility in manufacturing stronger materials.

作用机制

The mechanism of action of 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

相似化合物的比较

Similar compounds to 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid include:

The uniqueness of this compound lies in its specific amino and propionic acid functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

生物活性

3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid (CAS No. 436087-14-8) is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. Its benzodioxin ring structure contributes to various interactions with biological targets, making it a candidate for research in enzyme inhibition and therapeutic applications.

  • IUPAC Name : 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanoic acid
  • Molecular Formula : C₁₁H₁₃NO₄
  • Molecular Weight : 223.22 g/mol
  • CAS Number : 436087-14-8

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to inhibit various enzymes by binding to their active sites, which blocks substrate access and reduces catalytic efficiency. This mechanism is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role.

Antibacterial and Antitumor Properties

Research indicates that this compound exhibits antibacterial properties and has been explored for its potential antitumor activity. The following table summarizes findings from various studies:

Study ReferenceActivityIC50 Value (μM)Notes
DYRK1A Inhibition0.090Selective inhibition observed
Antitumor Activity (Caco2)<10Effective against colorectal cancer cells
Antitumor Activity (HCT116)<10Effective against colorectal cancer cells
Enzyme InhibitionN/AGeneral inhibition of enzyme activity

Case Studies

  • DYRK1A Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against DYRK1A, an enzyme implicated in neurodegenerative diseases such as Alzheimer’s disease. The compound showed an IC50 value of 0.090 μM, indicating potent inhibition compared to other tested compounds .
  • Antitumor Activity : In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell proliferation in Caco2 (colorectal adenocarcinoma) and HCT116 (colorectal carcinoma) cell lines with IC50 values lower than 10 μM. These findings suggest its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of the benzodioxin moiety is crucial for its interaction with biological targets, while variations in the amino and propionic acid functional groups can modulate its activity.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling the benzo[1,4]dioxin moiety to a propionic acid backbone via amination. Key steps include protecting group strategies (e.g., acetyl or tert-butoxycarbonyl) to prevent side reactions. Reaction optimization can be achieved by adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts like EDCI/HOBt for amide bond formation. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended for purification .

Q. How can the purity and structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
  • NMR : ¹H/¹³C NMR to confirm the presence of characteristic signals (e.g., aromatic protons at δ 6.5–7.0 ppm for the benzo[1,4]dioxin ring and α-protons of the propionic acid chain at δ 2.5–3.0 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 251.24 g/mol for C12H13NO5 derivatives) .

Q. What are the stability considerations for long-term storage?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in desiccated conditions. Avoid exposure to light and moisture, as the benzo[1,4]dioxin moiety is prone to oxidative degradation. Periodic reanalysis via HPLC is advised to monitor decomposition .

Advanced Research Questions

Q. How does the compound interact with phosphoinositide-3 kinase (PI3K) pathways, and what experimental models validate this activity?

  • Methodological Answer : The compound’s structural analogs (e.g., 2,3-dihydro-benzo[1,4]oxazine derivatives) act as PI3K inhibitors by binding to the ATP-binding pocket. Validate using:

  • In vitro kinase assays : Recombinant PI3K isoforms (e.g., p110γ/p85α) with ATP-competitive luminescence assays.
  • Cell-based models : Anti-inflammatory activity in rheumatoid arthritis (RA) synoviocytes, measuring TNF-α/IL-6 suppression via ELISA .
    • Data Contradiction Note : Discrepancies in IC50 values may arise from isoform specificity (e.g., PI3Kγ vs. PI3Kδ). Confirm selectivity using isoform-specific inhibitors in parallel assays .

Q. What evidence supports its role as a GRK2 (G protein-coupled receptor kinase 2) modulator?

  • Methodological Answer : Derivatives like 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-oxo-pyrrolidine-3-carboxylic acid show GRK2 inhibition via β-arrestin recruitment assays. Use:

  • BRET (Bioluminescence Resonance Energy Transfer) : To quantify β-arrestin-2 recruitment in HEK293 cells expressing β2-adrenergic receptors.
  • Cardiomyocyte models : Assess contractility improvements in heart failure models (e.g., post-infarction rats) .

Q. How can researchers resolve conflicting data on its metabolic stability in in vitro vs. in vivo models?

  • Methodological Answer : Conduct parallel studies:

  • In vitro : Simulated gastrointestinal digestion (e.g., SHIME model) to monitor degradation into metabolites like 3-phenylpropionic acid .
  • In vivo : Pharmacokinetic profiling in rodents (plasma/tissue LC-MS/MS) to identify active metabolites. Adjust dosing regimens based on half-life (t½) and bioavailability .

Q. What strategies improve its blood-brain barrier (BBB) penetration for neurological applications?

  • Methodological Answer : Modify the propionic acid chain to enhance lipophilicity (logP >2):

  • Ester prodrugs : Convert the carboxylic acid to methyl/ethyl esters for passive BBB diffusion, followed by esterase cleavage in the brain.
  • Carrier-mediated transport : Introduce moieties (e.g., glucose conjugates) to exploit GLUT1 transporters .

Q. Analytical and Mechanistic Challenges

Q. Why do mass spectrometry results sometimes show unexpected adducts or fragments?

  • Methodological Answer : The compound’s aromatic and heteroatom-rich structure promotes in-source fragmentation or adduct formation (e.g., sodium/potassium). Mitigate by:

  • Ionization optimization : Use ESI in negative ion mode with ammonia/acetic acid modifiers.
  • Collision energy adjustment : Lower CE (5–15 eV) to preserve the molecular ion .

Q. How can researchers differentiate its activity from structurally similar derivatives (e.g., acetic acid vs. propionic acid analogs)?

  • Methodological Answer : Perform head-to-head comparisons:

  • SAR studies : Synthesize analogs with varying chain lengths (C2 vs. C3) and test in PI3K/GRK2 assays.
  • Docking simulations : Molecular dynamics (e.g., AutoDock Vina) to predict binding affinity differences .

属性

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-11(14)3-4-12-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7,12H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWKZYWNFALNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349494
Record name 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436087-14-8
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436087-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。